molecular formula C8H9NO4 B15358503 2-hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid

2-hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid

Cat. No.: B15358503
M. Wt: 183.16 g/mol
InChI Key: IXBGVAAESYVBPG-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid is a pyridine derivative with a hydroxyl group, two methyl groups, a keto group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of a suitable β-ketoester with an amine under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The keto group can be reduced to form a hydroxyl group or an alcohol.

  • Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents such as thionyl chloride (SOCl₂) for esterification and ammonia (NH₃) for amidation are commonly employed.

Major Products Formed:

  • Oxidation: 2,6-Dimethyl-3-hydroxy-4-oxo-1H-pyridine-5-carboxylic acid.

  • Reduction: 2-Hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-hydroxymethyl.

  • Substitution: 2-Hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid methyl ester.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Similar in structure but lacks the pyridine ring.

  • 3,5-Dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one: Contains a thiophene ring instead of a pyridine ring.

  • 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one: A more complex derivative with additional functional groups.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-hydroxy-3,5-dimethyl-6-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C8H9NO4/c1-3-5(8(12)13)4(2)7(11)9-6(3)10/h1-2H3,(H,12,13)(H2,9,10,11)

InChI Key

IXBGVAAESYVBPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(NC1=O)O)C)C(=O)O

Origin of Product

United States

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